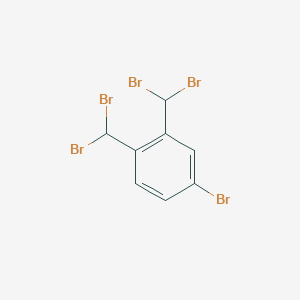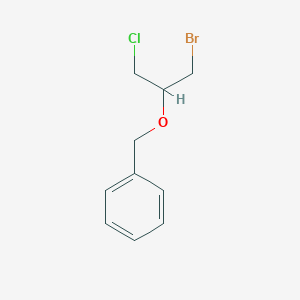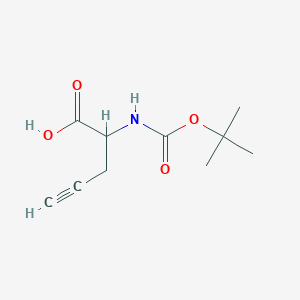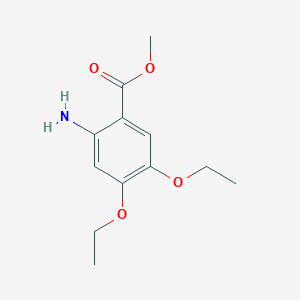
4-Bromo-1,2-bis(dibromomethyl)benzene
概要
説明
The compound 4-Bromo-1,2-bis(dibromomethyl)benzene is a brominated benzene derivative with multiple bromine substituents. It is closely related to various other brominated benzene compounds that have been studied for their synthesis, molecular structure, and physical and chemical properties. These compounds are of interest due to their potential applications in organic synthesis, materials science, and as intermediates in the preparation of more complex molecules .
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves halogenation reactions where bromine atoms are introduced into the benzene ring. For instance, 1,4-Dibromo-2,5-bis(bromomethyl)benzene, a compound similar to 4-Bromo-1,2-bis(dibromomethyl)benzene, can be synthesized through various routes, including the reaction of dibromomethyl groups with a benzene ring . The synthesis of such compounds is crucial as they serve as building blocks for further chemical transformations .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is characterized by the presence of bromine atoms attached to the benzene ring, which can significantly influence the crystal packing and intermolecular interactions. For example, 1,4-Dibromo-2,5-bis(bromomethyl)benzene exhibits polymorphism, with different crystalline forms showing distinct packing arrangements and Br⋯Br interactions . These interactions are crucial in determining the physical properties and reactivity of the compound .
Chemical Reactions Analysis
Brominated benzene derivatives participate in various chemical reactions, leveraging the reactivity of bromine atoms. For example, bromo derivatives can undergo Suzuki reactions, which are cross-coupling reactions used to form carbon-carbon bonds . The presence of bromomethyl groups also allows for further functionalization through reactions such as lithium-bromine exchange or the addition of organometallic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-1,2-bis(dibromomethyl)benzene and related compounds are influenced by their molecular structure. The presence of multiple bromine atoms increases the density and changes the melting and boiling points compared to unsubstituted benzene. Polymorphic forms can exhibit different thermodynamic properties, such as melting points and heats of fusion, which are important for the material's stability and processing . The crystal structures of these compounds often reveal intricate patterns of intermolecular interactions, including hydrogen bonding and halogen bonding, which can affect solubility and reactivity .
科学的研究の応用
Crystal Structure Analysis
- The study by Kuś et al. (2023) investigated various bromo, bromomethyl, and dibromomethyl benzene and naphthalene derivatives, including 1,2-bis(dibromomethyl)benzene. The research focused on the crystal packing patterns of these compounds, dominated by Br...Br contacts and C-H...Br hydrogen bonds. This analysis is crucial for understanding the molecular interactions and structural characteristics of these compounds (Kuś, Jones, Kusz, & Książek, 2023).
Chemical Synthesis
Chen et al. (2014) explored the role of potassium iodide in the reaction between bis(dibromomethyl)benzene and its derivatives with fumaronitrile. They found that potassium iodide is not a catalyst but a reaction reagent in this process. This work contributes to the understanding of reaction mechanisms involving brominated benzene derivatives (Chen et al., 2014).
Bodzioch et al. (2016) reported an efficient synthesis of bis(dibromomethyl)benzenes as precursors for aromatic dialdehydes. This research is significant for materials chemistry, offering insights into the synthesis of important precursors using various solvents and conditions (Bodzioch et al., 2016).
Material Science and Polymer Chemistry
- Cianga and Yagcı (2002) utilized 1,4-Dibromo-2,5-bis(bromomethyl)benzene in the atom transfer radical polymerization of styrene, leading to the development of polyphenylene with alternating polystyrene and hexyl side chains. This work contributes to the field of polymer chemistry, demonstrating the application of brominated benzene derivatives in synthesizing new polymers (Cianga & Yagcı, 2002).
Safety and Hazards
4-Bromo-1,2-bis(dibromomethyl)benzene is classified as a dangerous substance. It has hazard statements H302+H312+H332-H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
将来の方向性
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1,2-bis(dibromomethyl)benzene . For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, it is a flammable substance, and its vapors can form explosive mixtures with air .
特性
IUPAC Name |
4-bromo-1,2-bis(dibromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKRZYXIEGFYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(Br)Br)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408856 | |
| Record name | 4-bromo-1,2-bis(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-bis(dibromomethyl)benzene | |
CAS RN |
4235-46-5 | |
| Record name | 4-bromo-1,2-bis(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha,alpha,alpha',alpha',4-Pentabromo-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)



